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HP-10 protein, human - 144350-38-9

HP-10 protein, human

Catalog Number: EVT-1519965
CAS Number: 144350-38-9
Molecular Formula: C6H3ClFI
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

HP-10 protein is derived from human tissues, particularly those involved in immune functions. Its expression can be influenced by various physiological and pathological conditions, including stress and disease states.

Classification

HP-10 is classified as a member of the heat shock protein family, specifically categorized under small heat shock proteins. These proteins are characterized by their ability to prevent aggregation of denatured proteins and assist in proper protein folding.

Synthesis Analysis

Methods

The synthesis of HP-10 protein can be analyzed through various biochemical techniques. One effective method involves the use of stable isotopic tracer techniques combined with mass spectrometry. This approach allows for precise measurement of protein synthesis rates in human tissues under different physiological conditions .

Technical Details

In studies assessing HP-10 synthesis, researchers often employ methods such as quantitative O-propargyl-puromycin tagging. This technique utilizes alkyne analogs to label nascent polypeptide chains, enabling sensitive quantification of protein synthesis over time . Additionally, reversed-phase high-performance liquid chromatography (HPLC) is commonly used for the purification and analysis of HP-10 due to its ability to separate closely related proteins with high resolution .

Molecular Structure Analysis

Structure

The molecular structure of HP-10 has been studied using advanced techniques like nuclear magnetic resonance (NMR) spectroscopy. This method provides insights into the protein's three-dimensional conformation and dynamics in various environments .

Data

The structural data indicate that HP-10 exhibits a characteristic fold typical of small heat shock proteins, which includes a conserved alpha-crystallin domain. This domain is crucial for its chaperone-like activity, aiding in the stabilization of other proteins under stress conditions.

Chemical Reactions Analysis

Reactions

HP-10 participates in several biochemical reactions that are vital for maintaining cellular homeostasis. One key reaction involves its interaction with denatured proteins, where it acts to refold or prevent aggregation.

Technical Details

The functionalization of HP-10 can also be analyzed through chemical modifications that enhance its properties or alter its interactions with other biomolecules. Techniques such as site-specific incorporation of dehydroalanine have been explored to modify HP-10 for experimental purposes .

Mechanism of Action

Process

HP-10 functions primarily through its chaperone activity, which involves binding to unfolded or misfolded proteins and facilitating their refolding or degradation. This process is essential for cellular protection against stress-induced damage.

Data

Research indicates that HP-10's mechanism involves ATP-independent binding to client proteins, which stabilizes them during stress conditions. The efficiency of this mechanism can vary based on the cellular environment and the presence of other stressors.

Physical and Chemical Properties Analysis

Physical Properties

HP-10 protein typically exhibits solubility in aqueous solutions and stability at physiological pH levels. Its molecular weight and isoelectric point are critical parameters that influence its behavior in biological systems.

Chemical Properties

The chemical properties of HP-10 include its ability to interact with various ligands and other proteins, which is essential for its role in cellular processes. These interactions are often characterized by specific binding affinities that can be quantified using techniques like surface plasmon resonance.

Applications

Scientific Uses

HP-10 has several applications in scientific research, particularly in studies related to stress response mechanisms and protein misfolding diseases. It serves as a model protein for investigating the roles of heat shock proteins in cellular protection and therapeutic interventions aimed at enhancing chaperone activity.

Furthermore, due to its involvement in immune responses, HP-10 is being explored as a potential biomarker for various diseases, including cancers and autoimmune disorders. Its ability to modulate inflammation also makes it a candidate for therapeutic strategies targeting inflammatory diseases.

Introduction to HP1 Proteins

Historical Discovery and Nomenclature of HP1 Proteins

Heterochromatin Protein 1 (HP1) was first identified in Drosophila melanogaster in 1986 through studies of position-effect variegation (PEV), a phenomenon where gene silencing occurs when euchromatic genes translocate near heterochromatin. The gene encoding HP1 (originally termed Su(var)2-5) was cloned using monoclonal antibodies against heterochromatin-associated proteins [1] [4] [6]. HP1’s name derives from its exclusive localization to heterochromatic regions of polytene chromosomes, visualized via immunofluorescence [4] [6]. The discovery of its conserved chromodomain (a chromatin-modifying motif shared with the Polycomb protein) established HP1 as a foundational component of eukaryotic gene silencing machinery [4] [6]. The "HP-10" alias occasionally referenced for human HP1 paralogs (e.g., in antibody databases) reflects early biochemical designations but is not a standard genetic nomenclature [9].

Classification of HP1 Paralogs in Humans (HP1α/CBX5, HP1β/CBX1, HP1γ/CBX3)

Humans express three evolutionarily conserved HP1 paralogs, each encoded by distinct genes and exhibiting specialized functions:

  • HP1α (CBX5): Located on chromosome 12q13.13, this 23 kDa protein primarily localizes to constitutive heterochromatin (e.g., centromeres, telomeres). It facilitates chromatin condensation through oligomerization and interactions with H3K9me3-modified histones [4] [6].
  • HP1β (CBX1): Encoded on chromosome 17q21.32 (26 kDa), it shares heterochromatic targeting with HP1α but uniquely regulates pericentric heterochromatin silencing and DNA repair pathways. Its chromoshadow domain recruits lamin B receptor (LBR), tethering chromatin to the nuclear envelope [4] [6] [7].
  • HP1γ (CBX3): Resides on chromosome 7p15.2 (20 kDa). Unlike its paralogs, it predominantly associates with transcriptionally active euchromatin, modulating RNA polymerase II elongation and alternative splicing [4] [6] [7].

Table 1: Human HP1 Paralogs and Their Features

ParalogGene SymbolChromosomal LocationMolecular Weight (kDa)Primary Nuclear Localization
HP1αCBX512q13.1323Constitutive heterochromatin
HP1βCBX117q21.3226Pericentric heterochromatin
HP1γCBX37p15.220Euchromatin, transcription sites

All paralogs share a tripartite structure:

  • N-terminal chromodomain (CD): Binds H3K9me2/3 via an aromatic cage [4] [10].
  • Hinge region: Mediates DNA/RNA interactions [6] [7].
  • C-terminal chromoshadow domain (CSD): Forms dimers and docks proteins with PxVxL motifs (e.g., histone methyltransferases) [6] [10].

Evolutionary Conservation Across Eukaryotes

HP1 proteins are conserved across eukaryotes except budding yeast (Saccharomyces cerevisiae), which uses Sir proteins for silencing [1] [5] [10]. Key evolutionary adaptations include:

  • Fission yeast (Schizosaccharomyces pombe): Expresses Swi6, which binds H3K9me via its chromodomain and recruits RNAi machinery for heterochromatin assembly [5] [10].
  • Drosophila: Features five HP1 variants. HP1a (orthologous to mammalian HP1α/β) suppresses PEV, while Rhino (HP1d)—a germline-specific paralog—directs piRNA transcription via a unique chromodomain mutation (G31D) that recruits the zinc finger protein Kipferl [8] [10].
  • Plants: Arabidopsis thaliana encodes LHP1/TFL2, which binds H3K27me (not H3K9me) to silence target genes, illustrating functional divergence [6].

Table 2: Evolutionary Conservation of HP1 Proteins

OrganismHP1 Homolog(s)Key FunctionsSpecial Adaptations
Homo sapiensHP1α, HP1β, HP1γHeterochromatin maintenance, transcription regulationHP1γ’s hinge region enables euchromatic functions
Drosophila melanogasterHP1a, Rhino (HP1d)PEV suppression, piRNA biogenesisRhino’s G31D mutation enables Kipferl binding
Schizosaccharomyces pombeSwi6, Chp2RNAi-mediated heterochromatin formationSwi6 dimerization drives heterochromatin spreading
Arabidopsis thalianaLHP1/TFL2H3K27me-mediated gene silencingChromodomain specificity shifted to H3K27me

Structural domains exhibit >60% amino acid identity between humans and Drosophila, enabling cross-species functional rescue (e.g., human HP1α rescues Drosophila HP1a mutants) [1] [5] [8]. However, subtle differences—like the N-terminal extension (NTE) in HP1α that enhances H3K9me affinity when phosphorylated—fine-tune paralog-specific functions [7] [10].

Properties

CAS Number

144350-38-9

Product Name

HP-10 protein, human

Molecular Formula

C6H3ClFI

Synonyms

HP-10 protein, human

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